molecular formula C20H20BrN3O2S B2640930 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207038-88-7

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2640930
CAS RN: 1207038-88-7
M. Wt: 446.36
InChI Key: BHJPPULLWKGUGG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications

Oxidative Annulation in Heterocyclic Synthesis

A study explored the photoinduced direct oxidative annulation of certain compounds, highlighting a method to access highly functionalized polyheterocyclic ethanones without the need for transition metals or oxidants. This method could be relevant for synthesizing complex molecules with similar structural features to the compound of interest (Zhang et al., 2017).

Anticancer Activity of Piperazine-Dione Derivatives

Research on the synthesis of piperazine-dione and its derivatives, including compounds with structural elements similar to the compound , found potential anticancer activities against various cancer cell lines. This suggests the compound's structural framework might be explored for anticancer applications (Kumar et al., 2013).

Antiprotozoal Agents

A novel synthesis approach led to the creation of dicationic imidazo[1,2-a]pyridines, including compounds with furan-2-yl groups, showing strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. This could indicate potential antiprotozoal applications for structurally related compounds (Ismail et al., 2004).

Hydrogen-Bonding Patterns in Enaminones

An investigation into the hydrogen-bonding patterns of enaminones, including compounds with bromophenyl and pyrrolidin-2-ylidene elements, sheds light on molecular interactions that could influence the stability and reactivity of related compounds (Balderson et al., 2007).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c21-16-7-5-15(6-8-16)18-12-22-20(24(18)13-17-4-3-11-26-17)27-14-19(25)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJPPULLWKGUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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